2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride 2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220035-54-0
VCID: VC2836233
InChI: InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H
SMILES: CN(CCC1CCCCN1)CCO.Cl.Cl
Molecular Formula: C10H24Cl2N2O
Molecular Weight: 259.21 g/mol

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

CAS No.: 1220035-54-0

Cat. No.: VC2836233

Molecular Formula: C10H24Cl2N2O

Molecular Weight: 259.21 g/mol

* For research use only. Not for human or veterinary use.

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride - 1220035-54-0

Specification

CAS No. 1220035-54-0
Molecular Formula C10H24Cl2N2O
Molecular Weight 259.21 g/mol
IUPAC Name 2-[methyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride
Standard InChI InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H
Standard InChI Key RZMNOBHSFUEXQP-UHFFFAOYSA-N
SMILES CN(CCC1CCCCN1)CCO.Cl.Cl
Canonical SMILES CN(CCC1CCCCN1)CCO.Cl.Cl

Introduction

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2OC_{10}H_{24}Cl_2N_2O. It is a derivative of ethanolamine, featuring a piperidine ring and a methylated amine group. This compound has been studied for its potential applications in pharmacology, particularly as an intermediate in drug synthesis or as part of therapeutic formulations.

Molecular Characteristics

  • Molecular Formula: C10H24Cl2N2OC_{10}H_{24}Cl_2N_2O

  • Molecular Weight: 259.21 g/mol .

  • Structure: The compound contains a piperidine ring substituted at the 2-position, an ethanolamine moiety, and two hydrochloride ions for stability .

Synonyms

The compound is also known by other names, including:

  • 2-(Methyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride

  • 2-[Methyl(2-piperidin-2-ylethyl)amino]ethanol; dihydrochloride .

Chemical Identifiers

  • PubChem CID: 56831625

  • InChI Key: RZMNOBHSFUEXQP-UHFFFAOYSA-N

  • SMILES Notation: CN(CCC1CCCCN1)CCO.Cl.Cl .

Parent Compound

The parent compound of this derivative is 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol (PubChem CID: 56831626). The dihydrochloride form enhances its solubility and stability for practical applications .

Synthetic Pathway

The synthesis typically involves:

  • Substituting ethanolamine with a methylated amine group.

  • Incorporating a piperidine ring via alkylation.

  • Neutralizing with hydrochloric acid to form the dihydrochloride salt.

Safety Considerations

While specific safety data for this compound is limited, general precautions for handling amine derivatives include:

  • Avoiding inhalation or ingestion.

  • Using protective equipment to prevent skin or eye contact.

Pharmaceutical Relevance

This compound may serve as:

  • Intermediate in Drug Synthesis: The presence of both ethanolamine and piperidine functionalities makes it suitable for creating bioactive molecules.

  • Therapeutic Agent: Its structure suggests potential activity in neurological or cardiovascular systems, though further studies are required .

Research Utility

The compound is valuable in chemical research for studying:

  • Amine reactivity.

  • Salt formation and stability in pharmaceutical contexts.

Comparative Data Table

DescriptorValue
Molecular FormulaC10H24Cl2N2OC_{10}H_{24}Cl_2N_2O
Molecular Weight259.21 g/mol
SynonymsMultiple (see above)
PubChem CID56831625
StabilityEnhanced by dihydrochloride form

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator